![molecular formula C16H24Cl2F2N2O B2429496 1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride CAS No. 1396712-39-2](/img/structure/B2429496.png)
1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid involved several structural variations including hydrazide formation via acid chloride, Schiff base formation, and cyclization of Schiff base followed by condensation with N-(2,3-dichlorophenyl)piperazine .Scientific Research Applications
- Application : Researchers have investigated derivatives of this compound as potential agents against bacterial pathogens commonly found in hospital environments .
- Application : Novel 2,4-diaminoquinazoline derivatives containing the piperazine moiety have been synthesized and evaluated as potent PAK4 inhibitors .
- Application : Reactions at the benzylic position include free radical bromination and nucleophilic substitution, leading to various functionalized derivatives .
- Application : Researchers have reported an efficient route for synthesizing 1,5-fused-1,2,3-triazoles containing the piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition .
Antimicrobial Agents
PAK4 Inhibitors
Free Radical Bromination and Nucleophilic Substitution
1,5-Fused-1,2,3-Triazoles Synthesis
Resonance-Stabilized Carbocations
properties
IUPAC Name |
1-cyclopropyl-2-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O.2ClH/c17-14-7-12(8-15(18)9-14)10-19-3-5-20(6-4-19)11-16(21)13-1-2-13;;/h7-9,13,16,21H,1-6,10-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFSPQJNFZGGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC3=CC(=CC(=C3)F)F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride |
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